N-(cyclohex-3-en-1-ylmethyl)aniline

Description

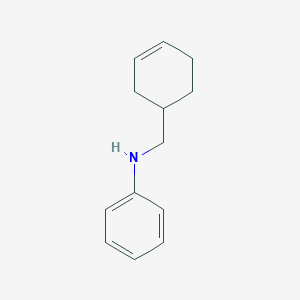

N-(cyclohex-3-en-1-ylmethyl)aniline is a secondary amine featuring an aniline moiety linked via a methylene group to a cyclohex-3-ene ring. Its molecular formula is C₁₃H₁₇N, with an estimated molecular weight of 186.28 g/mol (calculated by adjusting the fluorine-containing analog’s data from ). The cyclohexene ring introduces unsaturation, which influences both reactivity and conformational flexibility. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, though specific applications require further exploration .

Properties

Molecular Formula |

C13H17N |

|---|---|

Molecular Weight |

187.28 g/mol |

IUPAC Name |

N-(cyclohex-3-en-1-ylmethyl)aniline |

InChI |

InChI=1S/C13H17N/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1-3,5-6,9-10,12,14H,4,7-8,11H2 |

InChI Key |

DCCAXFNIZMXGCO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CC=C1)CNC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohex-3-en-1-ylmethyl)aniline typically involves the reaction of aniline with cyclohex-3-en-1-ylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(cyclohex-3-en-1-ylmethyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or hydrocarbons.

Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted anilines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

Oxidation: N-oxides and other oxidized derivatives.

Reduction: Reduced amines and hydrocarbons.

Substitution: Substituted anilines with various functional groups.

Scientific Research Applications

N-(cyclohex-3-en-1-ylmethyl)aniline has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(cyclohex-3-en-1-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The aniline moiety can interact with enzymes and receptors, potentially inhibiting or activating biological processes. The cyclohex-3-en-1-ylmethyl group may influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their differentiating features:

Key Observations:

- Substituent Position : The position of the cyclohexene double bond (1-en vs. 3-en) significantly impacts steric and electronic profiles. For example, 3aj (1-en) exhibits higher synthetic yield (73%) compared to the base compound, likely due to reduced ring strain .

- Electron-Withdrawing Groups : The 4-fluoro derivative () shows increased lipophilicity (logP ~2.8 estimated), enhancing membrane permeability but limiting commercial availability .

- N-Methylation : Methylation at the amine (e.g., 3aj and 3ag) reduces basicity, altering solubility and reactivity in nucleophilic substitutions .

Biological Activity

N-(cyclohex-3-en-1-ylmethyl)aniline is an organic compound with significant potential in various biological applications, particularly in the fields of antimicrobial and anticancer research. Its unique structural features, including a cyclohexene ring and an aniline moiety, contribute to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : C₁₃H₁₇N

- Molecular Weight : Approximately 201.31 g/mol

- Structural Features : Contains a cyclohexene ring attached to an aniline group, which influences its reactivity and interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.4 μM |

| Bacillus cereus | 16.4 μM |

| Escherichia coli | 16.5 μM |

| Klebsiella pneumoniae | 16.1 μM |

These findings suggest that the compound may serve as a potential lead in developing new antimicrobial agents, especially in light of increasing antibiotic resistance .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit cancer cell proliferation through several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, leading to reduced cancer cell viability.

- Cell Cycle Arrest : It has been shown to induce cell cycle arrest in cancer cells, thereby preventing their division and growth.

- Apoptosis Induction : Research suggests that it can trigger apoptotic pathways, promoting programmed cell death in malignant cells .

The biological activity of this compound is believed to arise from its ability to bind to and modulate the activity of various biomolecules:

- Receptor Interactions : The compound may interact with cellular receptors, influencing signal transduction pathways.

- Enzyme Modulation : It likely affects enzymes critical for cellular metabolism and proliferation, making it a candidate for further drug development .

Case Studies and Research Findings

Several studies have focused on the biological effects of this compound:

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial properties of the compound against clinical isolates of bacteria, demonstrating significant inhibitory effects comparable to standard antibiotics .

- Cancer Cell Line Study : Research involving various cancer cell lines showed that treatment with this compound resulted in decreased cell viability and increased apoptosis rates, suggesting its potential as a novel anticancer agent .

- Mechanistic Insights : Investigations into the mechanisms revealed that the compound affects key metabolic enzymes, leading to altered cellular metabolism in cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.